2,2-Diethenylheptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

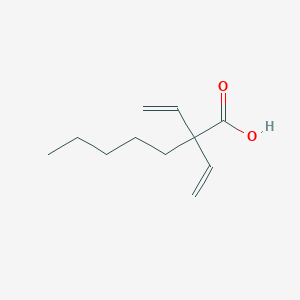

2D Structure

3D Structure

Properties

CAS No. |

114519-98-1 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2,2-bis(ethenyl)heptanoic acid |

InChI |

InChI=1S/C11H18O2/c1-4-7-8-9-11(5-2,6-3)10(12)13/h5-6H,2-4,7-9H2,1H3,(H,12,13) |

InChI Key |

HMRWCJNINPOQDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=C)(C=C)C(=O)O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving 2,2 Diethenylheptanoic Acid

Mechanistic Studies of Carboxylic Acid Functional Group Reactivity

The carboxylic acid functional group is a cornerstone of organic chemistry, characterized by a carbonyl carbon that is highly susceptible to nucleophilic attack. Its reactivity is modulated by the acidity of the carboxyl proton and the ability of the hydroxyl group to act as a leaving group.

Nucleophilic Acyl Substitution Mechanisms (e.g., Esterification, Amidation, Acyl Halide Formation)

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. pressbooks.pub The general mechanism is a two-step process: nucleophilic addition to the carbonyl carbon followed by the elimination of a leaving group. masterorganicchemistry.com This sequence proceeds through a high-energy tetrahedral intermediate. pressbooks.pubuw.edu The reactivity of the carboxylic acid derivative is inversely related to the basicity of the leaving group; a weaker base is a better leaving group. pressbooks.pub

Esterification: In the presence of an alcohol and an acid catalyst, 2,2-diethenylheptanoic acid can undergo esterification. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

Amidation: The formation of an amide from this compound and an amine is typically challenging without first activating the carboxylic acid. This is because amines are basic and will deprotonate the carboxylic acid to form a stable and unreactive carboxylate salt. Therefore, the reaction often requires high temperatures to drive off water or the use of coupling agents to convert the hydroxyl group into a better leaving group. The mechanism then follows the general nucleophilic acyl substitution pathway where the amine attacks the activated carbonyl group.

Acyl Halide Formation: Conversion to an acyl halide, such as an acyl chloride, is achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism involves the conversion of the hydroxyl group into a superior leaving group. With thionyl chloride, the hydroxyl group attacks the sulfur atom, and after a series of steps, a chloride ion is eliminated and then acts as a nucleophile, attacking the carbonyl carbon. The collapse of the tetrahedral intermediate expels the leaving group as sulfur dioxide and a chloride ion, resulting in the formation of 2,2-diethenylheptanoyl chloride.

| Reaction | Typical Reagents | Nucleophile | Leaving Group | Product |

|---|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (H₂SO₄) | Alcohol (R'-OH) | H₂O | Ester |

| Amidation | Amine (R'-NH₂), Heat or Coupling Agent | Amine (R'-NH₂) | H₂O or Activated Group | Amide |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Chloride (Cl⁻) | Complex involving SO₂ and Cl⁻ | Acyl Chloride |

Reduction and Oxidation Pathways of the Carboxylic Acid Moiety

The carboxylic acid carbon is in a high oxidation state, making it susceptible to reduction while being relatively resistant to further oxidation except under specific conditions that lead to decarboxylation.

Reduction: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. libretexts.org The mechanism involves the addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon. This is followed by a complexation and subsequent hydrolysis step to yield the primary alcohol, 2,2-diethenylheptan-1-ol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org Diborane (B₂H₆) also effectively reduces carboxylic acids via a similar pathway. libretexts.org

| Transformation | Reagent | Key Intermediate | Product Type |

|---|---|---|---|

| Reduction | LiAlH₄, then H₂O | Alkoxide salt | Primary Alcohol |

| Reduction | B₂H₆, then H₂O | Trialkoxyborane | Primary Alcohol |

| Oxidative Decarboxylation | 1. Ag₂O 2. Br₂ | Carboxy radical, Alkyl radical | Alkyl Bromide |

Reaction Mechanisms of the Vinyl Moieties

The two vinyl groups of this compound are regions of high electron density due to their π bonds, making them prime targets for reactions with electrophiles and radicals.

Radical Addition Reactions to Diethenyl Groups

The addition of radicals to alkenes proceeds via a chain reaction mechanism, typically initiated by heat or light. A notable example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR). masterorganicchemistry.com

Initiation: The peroxide bond is weak and undergoes homolytic cleavage upon heating or UV irradiation to form two alkoxy radicals (RO•). This highly reactive radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.com

Propagation: The bromine radical adds to one of the vinyl groups. This addition occurs at the terminal carbon (CH₂) to form the more stable secondary carbon radical. This radical then abstracts a hydrogen atom from another molecule of HBr, forming the alkyl bromide product and regenerating a bromine radical, which continues the chain. masterorganicchemistry.com

Termination: The reaction concludes when two radicals combine.

This regioselectivity, where the bromine adds to the least substituted carbon, is characteristic of radical additions to alkenes. masterorganicchemistry.com

Electrophilic Addition Mechanisms

In the absence of radical initiators, the reaction of alkenes with electrophiles like hydrogen halides (HX) follows an electrophilic addition mechanism. libretexts.org The π bond of the vinyl group acts as a nucleophile. youtube.com

The mechanism occurs in two main steps:

Electrophilic Attack: The electron-rich double bond attacks the electrophile (e.g., the hydrogen in HBr), breaking the π bond and forming a new carbon-hydrogen sigma bond. libretexts.org This creates a carbocation intermediate on the more substituted carbon, as this secondary carbocation is more stable than the alternative primary carbocation. This regioselectivity is governed by Markovnikov's rule. lumenlearning.com

Nucleophilic Capture: The halide anion (Br⁻), acting as a nucleophile, rapidly attacks the electron-deficient carbocation, forming the final alkyl halide product. libretexts.org

The reaction is energetically favorable as a relatively weak π bond is replaced by two stronger sigma bonds. youtube.com The rate-determining step is the formation of the high-energy carbocation intermediate. libretexts.org

Cycloaddition Reaction Pathways

Cycloaddition reactions involve the concerted or stepwise combination of two π systems to form a cyclic molecule. libretexts.org The vinyl groups in this compound can act as the 2π component (the dienophile) in these reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): This is a powerful reaction where a conjugated diene reacts with a dienophile to form a six-membered ring. researchgate.net A vinyl group can serve as the dienophile. For instance, reacting this compound with a diene like cyclopentadiene (B3395910) would likely proceed through a concerted mechanism, forming a bicyclic adduct. The reaction is stereospecific and often favors the endo product due to secondary orbital interactions. While many Diels-Alder reactions are concerted, highly polar reactants can sometimes lead to stepwise mechanisms involving zwitterionic intermediates. mdpi.com

[2+2] Cycloaddition: The formation of four-membered rings via [2+2] cycloaddition of two alkenes is generally thermally forbidden but can be achieved photochemically. libretexts.org Upon absorption of light, one vinyl group can be promoted to an excited state, allowing it to react with another ground-state alkene (either intermolecularly or, if sterically feasible, intramolecularly) to form a cyclobutane (B1203170) ring. libretexts.org Ketenes are an exception, undergoing thermal [2+2] cycloadditions with alkenes. libretexts.org

Polymerization Science of 2,2 Diethenylheptanoic Acid As a Monomer

Cross-linking Chemistry and Network Formation

The divinyl nature of 2,2-diethenylheptanoic acid makes it a valuable monomer for creating cross-linked polymer networks. Its application as a cross-linking agent and the resulting network structures are critical to the performance of the final polymer material.

This compound can function as a cross-linking agent due to the presence of two vinyl groups. These groups can participate in polymerization reactions, leading to the formation of a three-dimensional polymer network. The carboxylic acid group provides a site for further functionalization or for influencing the polymer's properties, such as adhesion and solubility. In the context of polymer chemistry, homobifunctional cross-linking agents, which possess two identical reactive groups, are commonly used to link polymer chains together. nih.govgoogle.com this compound falls into a similar category, with its two vinyl groups enabling the connection of different polymer chains or different segments of the same chain.

The incorporation of monomers with multiple polymerizable groups, such as this compound, is a fundamental strategy for producing cross-linked structures. The acidic nature of this monomer can also play a role in the cross-linking process, potentially catalyzing or otherwise influencing the reaction, particularly in certain polymerization systems. unileoben.ac.at

The formation of a polymer network using this compound typically proceeds via free-radical polymerization. The process begins with the generation of free radicals from an initiator, which then react with the vinyl groups of the monomer. The key steps involved are:

Initiation: A radical initiator generates free radicals, which then add to one of the vinyl groups of a this compound molecule, creating a new radical.

Propagation: This new radical can then react with other monomer molecules, including other molecules of this compound or a co-monomer, to propagate the polymer chain.

Cross-linking: Crucially, the second vinyl group on the this compound unit within a growing polymer chain can also react with a free radical. This step connects two different polymer chains, leading to the formation of a cross-link and the development of a network structure.

Termination: The polymerization process eventually terminates through various mechanisms, such as the combination or disproportionation of two radicals.

The resulting network is characterized by junction points where the this compound molecules have linked different polymer chains. The structure of this network can vary from a loose gel to a rigid solid, depending on the polymerization conditions and the concentration of the cross-linking monomer. researchgate.net

The density of cross-links within a polymer network is a critical parameter that significantly influences the material's properties. researchgate.netresearchgate.netnih.gov By carefully controlling the amount of this compound used in the polymerization, it is possible to tailor the cross-link density and, consequently, the final polymer structure.

An increase in the concentration of this compound generally leads to a higher cross-link density. researchgate.net This, in turn, results in a more rigid and less flexible polymer network. The table below summarizes the expected impact of varying cross-link density on key polymer properties.

| Cross-link Density | Polymer Structure Characteristics | Impact on Mechanical Properties |

| Low | Loosely connected polymer chains, larger mesh size between cross-links. | Softer, more flexible, higher swelling capacity. |

| High | Tightly interconnected network, smaller mesh size. | Harder, more brittle, lower swelling capacity, increased stiffness. researchgate.net |

The ability to control the cross-link density allows for the fine-tuning of the polymer's mechanical and physical properties to suit specific applications. For instance, a higher cross-link density might be desirable for applications requiring high strength and rigidity, while a lower density would be preferred for materials needing flexibility and high absorbency. researchgate.netnih.gov

Advanced Polymerization Techniques

To further control the synthesis and properties of polymers derived from this compound, advanced polymerization techniques can be employed. These methods offer greater control over particle size, morphology, and functionality.

Miniemulsion polymerization is a powerful technique for producing functionalized polymer nanoparticles. beilstein-journals.orgnih.govbeilstein-journals.org This method involves creating a stable emulsion of nanometer-sized monomer droplets in a continuous phase, typically water. The polymerization then occurs within these individual nanodroplets.

For a monomer like this compound, miniemulsion polymerization offers several advantages:

Encapsulation of Functional Monomers: The carboxylic acid group of this compound imparts functionality to the resulting polymer particles. Miniemulsion polymerization allows for the efficient incorporation of such functional monomers. beilstein-journals.org

Control over Particle Size and Morphology: This technique provides excellent control over the size and size distribution of the final polymer particles, typically in the range of 50 to 500 nm. beilstein-journals.org

Synthesis of Hybrid Materials: Miniemulsion polymerization can be used to create hybrid polymer particles by incorporating inorganic nanoparticles or other organic components into the monomer droplets before polymerization.

The process involves high-shear homogenization of the monomer (including this compound), a continuous phase (e.g., water), a surfactant to stabilize the droplets, and a costabilizer to prevent Ostwald ripening. Polymerization is then initiated, often using a thermal or redox initiator. The resulting latex can be used in a variety of applications, such as coatings, adhesives, and biomedical devices.

Both photopolymerization and thermally induced polymerization are common methods for initiating the polymerization of vinyl monomers like this compound. benoitlessard.ca

Photopolymerization utilizes light, typically in the UV or visible range, to generate radicals from a photoinitiator, which then initiate polymerization. mdpi.com This technique offers several advantages:

Spatial and Temporal Control: Polymerization can be precisely controlled in terms of where and when it occurs by directing the light source. benoitlessard.ca

Rapid Curing: Photopolymerization can be a very fast process, often occurring in seconds to minutes.

Low-Temperature Processing: The reaction can be carried out at ambient temperature, which is beneficial for heat-sensitive substrates.

Thermally Induced Polymerization , on the other hand, uses heat to decompose a thermal initiator and generate radicals. mdpi.com This is a widely used and well-established method in polymer synthesis. The choice between photopolymerization and thermal polymerization depends on the specific application requirements, such as the desired cure speed, the thickness of the material, and the presence of heat-sensitive components. In some cases, a combination of both photo- and thermal initiation can be used to enhance the polymerization process. mdpi.com

Advanced Analytical Characterization of 2,2 Diethenylheptanoic Acid and Its Polymeric Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the structural details of 2,2-diethenylheptanoic acid at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are fundamental for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present. The acidic proton of the carboxyl group (–COOH) typically appears as a broad singlet at a downfield chemical shift, generally in the range of 10–13 ppm. princeton.edulibretexts.org The vinyl protons (–CH=CH₂) will exhibit complex splitting patterns (multiplets) in the range of approximately 4.8 to 6.8 ppm. mnstate.edu The protons of the heptyl chain will appear further upfield, with the α-protons being the most deshielded among them due to the inductive effect of the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is highly deshielded and resonates in the range of 165 to 185 ppm. libretexts.orgpressbooks.pub The sp² hybridized carbons of the two vinyl groups will appear in the alkene region, typically between 110 and 150 ppm. bhu.ac.in The quaternary carbon at the 2-position, to which the two vinyl groups and the heptyl chain are attached, will also be identifiable. The remaining sp³ hybridized carbons of the heptyl chain will be found at upfield chemical shifts. bhu.ac.in Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) princeton.edulibretexts.org | 165 - 185 libretexts.orgpressbooks.pub |

| Vinyl (=CH₂) | 4.8 - 6.8 (multiplet) mnstate.edu | 110 - 150 bhu.ac.in |

| Vinyl (=CH-) | 4.8 - 6.8 (multiplet) mnstate.edu | 110 - 150 bhu.ac.in |

| Quaternary Carbon (C-2) | - | (Varies) |

| Heptyl Chain (α-CH₂) | ~2.2 - 2.5 | (Varies) |

| Heptyl Chain (-CH₂-) | ~1.2 - 1.6 | (Varies) |

| Heptyl Chain (-CH₃) | ~0.9 | (Varies) |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups in this compound. A very broad absorption band is expected in the region of 2500–3300 cm⁻¹ due to the O–H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.orgpressbooks.pub The C=O stretching vibration of the carboxyl group will give rise to a strong absorption band between 1710 and 1760 cm⁻¹. pressbooks.pub Conjugation with the vinyl groups may shift this peak to a slightly lower frequency. The C=C stretching vibrations of the two vinyl groups are expected to appear around 1600-1650 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar bonds and is therefore excellent for observing the C=C stretching vibrations of the vinyl groups, which will produce strong and sharp signals. mdpi.com This makes it a valuable tool for studying the polymerization of the vinyl groups, as the intensity of these peaks will decrease as the reaction progresses. The symmetric vibrations of the carbon skeleton can also be observed.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 2500 - 3300 (very broad) libretexts.orgpressbooks.pub | Weak |

| Carbonyl (C=O) | C=O stretch | 1710 - 1760 (strong) pressbooks.pub | Moderate |

| Vinyl (C=C) | C=C stretch | 1600 - 1650 (medium) mdpi.com | Strong |

| C-H (sp²) | C-H stretch | ~3000 - 3100 | Moderate |

| C-H (sp³) | C-H stretch | ~2850 - 2960 | Moderate |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as conjugated systems. uobabylon.edu.iq Although this compound does not have an extended conjugated system, the vinyl groups and the carbonyl group are chromophores. The presence of the α,β-unsaturated carbonyl system (the vinyl group in conjugation with the carboxylic acid) will result in a π → π* transition, likely absorbing in the UV region. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent polarity. bspublications.net While not as structurally informative as NMR or IR for this specific molecule, UV-Vis spectroscopy can be used for quantitative analysis and to monitor the disappearance of the vinyl chromophore during polymerization reactions.

Chromatographic and Mass Spectrometric Techniques for Compound Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, while mass spectrometry provides information on the molecular weight and fragmentation patterns of the compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility of carboxylic acids, derivatization is typically required before GC-MS analysis. nih.gov Common derivatization methods include esterification to form more volatile methyl or ethyl esters, or silylation to create trimethylsilyl (B98337) (TMS) derivatives. mdpi.com Once derivatized, the compound can be separated from other components in a mixture by GC and subsequently identified by its mass spectrum. The mass spectrum will show the molecular ion peak of the derivative, as well as characteristic fragmentation patterns that can be used to confirm the structure. For instance, TBDMS derivatives often show fragments corresponding to the loss of a methyl (M-15) or tert-butyl (M-57) group. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variants are ideal for analyzing complex mixtures containing this compound and its polymeric derivatives without the need for derivatization in some cases. researchgate.netmdpi.com

LC-MS: Reversed-phase HPLC can be used to separate the monomer from its oligomers and polymers based on differences in polarity and size. The separated components are then introduced into the mass spectrometer for detection. Electrospray ionization (ESI) is a common ionization technique for carboxylic acids, often performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. unitn.it

HPLC-MS/MS and UPLC-MS/MS: Tandem mass spectrometry (MS/MS) techniques, such as those coupled with High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), offer enhanced selectivity and sensitivity. chromatographyonline.comresearchgate.net These methods are particularly useful for the quantitative analysis of the monomer in complex biological or environmental samples and for characterizing the structure of polymeric derivatives. mdpi.com By selecting a specific precursor ion (e.g., the [M-H]⁻ of the monomer) and monitoring its characteristic product ions after fragmentation, a highly specific and sensitive analytical method can be developed. sciex.comshimadzu.eu The use of UPLC can provide faster analysis times and better resolution compared to conventional HPLC. chromatographyonline.com Derivatization can also be employed in LC-MS to improve ionization efficiency and chromatographic retention for certain analyses. nih.govmdpi.com

Derivatization Procedures for Enhanced Detection

The analysis of carboxylic acids like this compound, particularly at trace levels, often necessitates chemical derivatization prior to analysis by gas chromatography (GC) or liquid chromatography (LC). nih.gov This process converts the polar carboxylic acid group into a less polar, more volatile, and more readily detectable derivative. restek.com The high polarity and low volatility of underivatized carboxylic acids can lead to poor peak shape and low sensitivity during GC analysis. restek.com

Several derivatization strategies are commonly employed for carboxylic acids and would be applicable to this compound:

Silylation: This is a common method where active hydrogens, like the one in the carboxyl group, are replaced by a trimethylsilyl (TMS) group. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to form TMS esters. restek.com This procedure is effective for GC-MS analysis.

Alkylation/Esterification: This involves converting the carboxylic acid to an ester. Methylation can be performed using reagents like diazomethane (B1218177) or methanol (B129727) with a catalyst like boron trifluoride (BF₃). nih.gov For enhanced detection using an electron capture detector (ECD) in GC, pentafluorobenzyl (PFB) bromide is a widely used reagent. acs.org More recent methods have developed novel derivatization agents like diphenyl diazomethane, which allows for rapid reaction times (<1 min) and analysis of a wide range of carboxylic acids by GC-MS. acs.orgnih.gov

Derivatization for LC-MS/MS: For analysis by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), derivatization can significantly enhance detection in the positive-ion mode. Reagents like 2-picolylamine (PA) can react with carboxylic acids to form derivatives that are highly responsive in ESI-MS, leading to detection limits in the low femtomole range. nih.gov This approach has been shown to increase detection responses by 9 to 158-fold compared to the underivatized acids. nih.govresearchgate.net

The selection of a derivatization procedure depends on the analytical technique, the required sensitivity, and the sample matrix. For this compound, the presence of two vinyl groups must be considered, as some harsh derivatization conditions could potentially lead to side reactions involving these unsaturated bonds.

| Derivatization Method | Typical Reagent(s) | Analytical Technique | Advantages | Reference |

|---|---|---|---|---|

| Silylation | BSTFA + 1% TMCS | GC-MS | Forms volatile and thermally stable TMS esters. | restek.com |

| Esterification (Methylation) | BF₃ in Methanol | GC-MS | Selective for acids, provides clean mass spectra. | nih.govrestek.com |

| Esterification (Fluorination) | Pentafluorobenzyl (PFB) Bromide | GC-ECD | Produces highly electronegative derivatives for sensitive detection. | acs.org |

| Esterification (Diazomethane) | Diphenyl diazomethane | GC-MS | Very rapid reaction, suitable for a wide range of acids including ultrashort-chain ones. | acs.orgnih.gov |

| Amidation | 2-Picolylamine (PA) | LC-ESI-MS/MS | Greatly enhances positive-ion mode ESI response, low femtomole detection limits. | nih.govresearchgate.net |

Polymer Characterization Techniques

The polymerization of this compound would result in a vinyl polymer with carboxylic acid side groups. Characterizing such a polymer requires a suite of analytical techniques to understand its molecular weight, thermal properties, morphology, and crystalline structure.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution of polymers. polymersource.caresearchgate.net The method separates polymer molecules based on their size (hydrodynamic volume) in solution. waters.com Larger molecules elute from the chromatography column first, while smaller molecules are retained longer. researchgate.net

For a polymer of this compound, GPC analysis would provide key parameters:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. uomustansiriyah.edu.iq

Weight-Average Molecular Weight (Mw): An average that is weighted by the mass of each molecule, meaning larger molecules contribute more to the average. polymersource.ca

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). polymersource.ca It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample (all chains have the same length), while higher values indicate a broader distribution. lcms.cz

The choice of solvent (mobile phase) is critical and must be able to fully dissolve the polymer. researchgate.net For a polymer containing carboxylic acid groups, a polar organic solvent such as tetrahydrofuran (B95107) (THF), potentially with additives to prevent interactions with the column packing material, would likely be used. The system is calibrated using polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). polymer.co.kr The molecular weight of the analyte polymer is then determined relative to these standards. polymer.co.kr

| Parameter | Symbol | Description | Example Value (Hypothetical) | Significance |

|---|---|---|---|---|

| Number-Average Molecular Weight | Mn | Statistical average molecular weight of all polymer chains. | 55,000 g/mol | Relates to properties like colligative properties. |

| Weight-Average Molecular Weight | Mw | Average molecular weight where larger chains contribute more. | 121,000 g/mol | Relates to properties like melt viscosity and toughness. uomustansiriyah.edu.iq |

| Polydispersity Index | PDI | Ratio of Mw/Mn, indicating the breadth of the molecular weight distribution. | 2.2 | Affects processing behavior and mechanical properties. A PDI around 2 is common for free-radical polymerization. lcms.cz |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis is crucial for understanding how a polymer's properties change with temperature.

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net For poly(this compound), DSC would be used to determine:

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net

Melting Temperature (Tm): If the polymer is semi-crystalline, this is the temperature at which the crystalline domains melt.

Crystallization Temperature (Tc): The temperature at which the polymer crystallizes upon cooling from the melt.

Heat of Fusion (ΔHf): The energy required to melt the crystalline portion of the polymer, which can be used to quantify the degree of crystallinity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It provides information on the thermal stability and decomposition profile of the polymer. nih.gov For a polymer of this compound, TGA can reveal the onset temperature of degradation and the char yield at high temperatures. The presence of vinyl groups could lead to complex thermal behavior, including potential for thermal cross-linking at elevated temperatures, which would enhance thermal stability. faa.gov Similarly, the carboxylic acid groups can undergo reactions like dehydration or decarboxylation upon heating. researchgate.net

| Technique | Parameter Measured | Typical Information Gained for Poly(this compound) | Reference |

|---|---|---|---|

| DSC | Glass Transition (Tg) | Temperature at which the amorphous regions gain mobility. Influenced by the bulky diethenylheptanoic side chain. | researchgate.net |

| DSC | Melting Point (Tm) | Indicates the melting of crystalline domains, if present. | mdpi.com |

| TGA | Decomposition Temperature | Temperature at which the polymer begins to lose mass, indicating its thermal stability. | nih.gov |

| TGA | Char Yield | The percentage of residual mass at the end of the experiment, which can relate to flame retardancy. Increased vinyl content can increase char yield. | faa.gov |

Morphological Analysis via Electron Microscopy (SEM, TEM) and Atomic Force Microscopy (AFM)

Microscopy techniques are used to visualize the structure of the polymer at the micro- and nanoscale. mdpi.commdpi.com

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, providing detailed images of its surface topography and morphology. mdpi.compressbooks.pub For polymeric derivatives of this compound, SEM could be used to examine the surface of a molded part, the structure of a porous membrane, or the morphology of polymer particles. pressbooks.pub

Transmission Electron Microscopy (TEM): In TEM, a beam of electrons is transmitted through an ultra-thin specimen. It provides information about the internal structure of the material. mdpi.com For a semi-crystalline polymer, TEM could potentially visualize the arrangement of crystalline lamellae within the amorphous matrix.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. scielo.br A key advantage of AFM for polymers is that it often requires minimal sample preparation and can be performed under ambient conditions. mdpi.comscielo.br It can provide quantitative data on surface roughness and can also be operated in modes that map variations in mechanical properties (like stiffness or adhesion) across the surface. scielo.br

| Technique | Information Provided | Typical Resolution | Sample Environment | Reference |

|---|---|---|---|---|

| SEM | Surface topography, morphology, composition (with EDS). | ~1-10 nm | High vacuum; sample usually needs a conductive coating. | mdpi.compressbooks.pub |

| TEM | Internal structure, crystal structure, morphology of dispersed phases. | <1 nm | High vacuum; requires very thin sections (~50-100 nm). | mdpi.com |

| AFM | 3D surface topography, roughness, mapping of mechanical/electrical properties. | Lateral: ~1-10 nm; Vertical: <0.1 nm | Air, liquid, or vacuum; often no special preparation needed. | mdpi.comscielo.br |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of materials. uc.edu When a beam of X-rays interacts with a polymer sample, the ordered, crystalline regions diffract the X-rays at specific angles, producing sharp peaks. dntb.gov.ua The disordered, amorphous regions produce a broad, diffuse signal (an amorphous halo). uc.edu

For a polymer of this compound, XRD analysis can provide:

Degree of Crystallinity: By comparing the integrated intensity of the crystalline peaks to the total scattered intensity (crystalline peaks + amorphous halo), the percentage of the material that is crystalline can be estimated. dntb.gov.ua

Crystal Structure: The positions (2θ angles) and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.

Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains.

The bulky and irregular structure of the 2,2-diethenylheptyl side chains may hinder efficient chain packing, potentially leading to a polymer that is largely amorphous. However, specific polymerization conditions or post-processing treatments like annealing could induce some degree of crystallinity. expresspolymlett.com

| Feature in XRD Pattern | Interpretation | Implication for Polymer Structure | Reference |

|---|---|---|---|

| Sharp, narrow peaks | Constructive interference from ordered, crystalline planes. | The polymer possesses a significant degree of long-range order (semi-crystalline). | uc.edu |

| Broad, diffuse halo | Scattering from a disordered arrangement of polymer chains. | The polymer is predominantly amorphous, lacking long-range order. | uc.edu |

| Combination of sharp peaks and a broad halo | The sample contains both crystalline and amorphous regions. | The polymer is semi-crystalline, a common state for many polymers. | dntb.gov.ua |

Computational and Theoretical Chemistry Studies of 2,2 Diethenylheptanoic Acid Systems

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods are fundamental to predicting the geometric and electronic properties of molecules like 2,2-diethenylheptanoic acid from first principles.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to determine its optimized, lowest-energy molecular geometry. acs.orgresearchgate.net These calculations yield key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Electronic properties derived from DFT calculations provide deep insights into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. chemrxiv.org A smaller gap suggests the molecule is more polarizable and reactive. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich vinyl groups, making them susceptible to electrophilic attack, while the LUMO would likely involve the carboxylic acid group, a potential site for nucleophilic interaction.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table presents expected values based on calculations for analogous structures like diallyl compounds and substituted heptanoic acids.

| Property | Predicted Value | Significance |

| Optimized Geometry | ||

| C=C Bond Length (vinyl) | ~1.34 Å | Indicates double bond character. |

| C-C Bond Length (alpha-C to vinyl) | ~1.50 Å | Single bond connecting sp2-sp3 carbons. |

| O-H Bond Length (acid) | ~0.97 Å | Typical length for a carboxylic acid proton. |

| C=O Bond Length (acid) | ~1.21 Å | Characteristic of a carbonyl group. |

| Electronic Properties | ||

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 6.0 eV | Predicts chemical stability and reactivity. |

| Dipole Moment | ~ 1.8 D | Quantifies molecular polarity. |

Data are hypothetical and for illustrative purposes.

The structural flexibility of the heptyl chain and the rotational freedom of the two vinyl groups mean that this compound can exist in numerous conformations. Computational conformational analysis is essential for mapping the potential energy surface (PES) and identifying stable, low-energy conformers. aip.orgnih.gov

Studies on similar flexible molecules, such as diallyl ether, have shown that even molecules with similar structures can have vastly different conformational landscapes. researchgate.net Using computational methods, researchers can predict dozens of unique conformers and their relative stabilities. aip.orgnih.govdntb.gov.ua For this compound, a systematic scan of the dihedral angles along the carbon backbone and around the Cα-vinyl bonds would reveal the various local energy minima (stable conformers) and the transition states that connect them. The resulting energetic landscape provides a comprehensive picture of the molecule's flexibility and the equilibrium distribution of its conformers at a given temperature. This information is critical, as the reactivity of the molecule can be highly dependent on its conformation. For instance, the relative orientation of the two vinyl groups will dictate the feasibility of intramolecular reactions versus intermolecular polymerization.

Computational Modeling of Reaction Mechanisms

Computational chemistry is indispensable for elucidating the detailed pathways of chemical reactions, providing information that is often difficult to obtain experimentally.

For this compound, a key reaction pathway of interest is free-radical polymerization, where the vinyl groups are the primary sites of reaction. A significant competing reaction in diallyl-type systems is intramolecular radical cyclization, where a radical adds to the second vinyl group within the same molecule. researchgate.net

Computational methods, particularly DFT, are used to locate and characterize the transition state (TS) for each elementary step of a proposed mechanism (e.g., initiation, propagation, cyclization). nih.govbeilstein-journals.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. nih.gov By calculating the structure and energy of the TS, chemists can determine the activation energy (Ea) for a reaction step. researchgate.net Comparing the activation energies for competing pathways, such as intermolecular propagation versus intramolecular 5-exo or 6-endo cyclization, allows for the prediction of the most likely reaction outcome under given conditions. For example, computational studies on divinylcyclopropane rearrangements show that the reaction proceeds exclusively through a specific boat-like transition state. nih.govbeilstein-journals.org

Table 2: Hypothetical Activation Energies for Competing Radical Reactions This table illustrates how computational results can be used to predict reaction selectivity.

| Reaction Pathway | Predicted Activation Energy (kcal/mol) | Implication |

| Intermolecular Propagation | 8 - 12 | Favored at higher monomer concentrations. |

| Intramolecular 5-exo-trig Cyclization | 7 - 10 | Often kinetically favored, leading to five-membered rings. |

| Intramolecular 6-endo-trig Cyclization | 10 - 14 | Generally less favorable than 5-exo cyclization. |

Data are hypothetical and based on general principles of radical cyclization.

Once the activation energies are determined from transition state calculations, reaction rate constants (k) can be predicted using theories like Transition State Theory (TST). numberanalytics.com TST provides a framework for calculating the rate constant from the free energy of activation (ΔG‡). These calculations are vital for building kinetic models of complex reaction networks like polymerization. numberanalytics.comscispace.com

Computational methods can predict how rate constants for propagation (kp) and termination (kt) are influenced by the monomer's structure. acs.org For instance, DFT has been used to model the reactivity of various acrylate (B77674) monomers, showing that calculated propagation rate constants correlate well with experimental polymerization trends. acs.org For this compound, such predictions would be invaluable for understanding its polymerizability and for designing controlled polymerization processes. cmu.edu

Polymerization Process Simulation and Microstructure Prediction

While quantum mechanics excels at describing individual reaction steps, higher-level simulation techniques are needed to model the entire polymerization process and predict the final material's properties. Kinetic modeling, which uses the rate constants derived from quantum chemical calculations, can simulate the evolution of monomer conversion and polymer molar mass over time. bohrium.com

Furthermore, techniques like kinetic Monte Carlo (kMC) simulations can provide detailed predictions of the polymer microstructure. researchgate.net By incorporating probabilities for different reaction events (propagation, cyclization, chain transfer), kMC models can simulate the growth of individual polymer chains. This allows for the prediction of key microstructural features such as:

Degree of Cyclization: The ratio of cyclized units to linear propagation units in the polymer backbone.

Chain Branching: The formation of non-linear polymer chains.

Sequence Distribution: In copolymerizations, the arrangement of different monomer units.

Molar Mass Distribution: The range and distribution of polymer chain lengths.

These simulations bridge the gap between molecular-level reactivity and macroscopic material properties, providing a powerful tool for designing polymers with desired characteristics. rsc.org Models for thiol-ene polymerizations, which also involve reactions of allyl groups, have successfully predicted kinetic profiles and the molar fractions of different polymer species. bohrium.com A similar approach for this compound would be essential for exploring its potential as a monomer for creating novel polymeric materials.

Molecular Dynamics (MD) Simulations in Polymer Systems

Molecular dynamics (MD) simulations have become a standard tool for investigating the morphology and dynamics of polymer systems on an atomistic or coarse-grained scale. These simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to track the trajectories of individual atoms and molecules over time. This "computational microscopy" provides a detailed view of polymer chain conformations, interactions, and responses to various environmental conditions.

For polymers derived from this compound, MD simulations can be employed to study a range of phenomena. For instance, simulations can predict how the polymer chains fold and arrange themselves in different solvents, which is crucial for applications in coatings and drug delivery. By simulating the polymer in the presence of explicit solvent molecules, it is possible to observe processes like self-assembly and the formation of micelles or other nanostructures.

The choice between all-atom and coarse-grained models is a key consideration in MD simulations. All-atom simulations provide a high level of detail by representing every atom in the system, but they are computationally expensive and limited to relatively small systems and short timescales. Coarse-grained models, which group several atoms into a single "bead," allow for the simulation of larger systems over longer timescales, making them suitable for studying large-scale polymer morphology and dynamics.

A hypothetical MD simulation study on a polymer of this compound could involve the following steps:

System Setup: A simulation box would be created containing multiple polymer chains and solvent molecules. The initial configuration could be a random arrangement.

Equilibration: The system would be allowed to relax and reach a state of thermal equilibrium at a specific temperature and pressure.

Production Run: The simulation would be run for a sufficient length of time to capture the desired molecular motions and structural rearrangements.

Analysis: Various properties would be calculated from the simulation trajectory, such as the radius of gyration (a measure of polymer size), end-to-end distance, and radial distribution functions to describe the local structure.

The data from such simulations can provide valuable insights into how the chemical structure of the this compound monomer, with its two vinyl groups and a heptanoic acid chain, influences the resulting polymer's flexibility, shape, and interactions with its surroundings.

Prediction of Polymer Architecture and Properties

Computational methods are instrumental in predicting the architecture and properties of polymers, guiding the synthesis of materials with desired characteristics. For polymers of this compound, predicting the polymer architecture is complex due to the presence of two reactive vinyl groups on the monomer. This can lead to various polymer structures, including linear chains, branched polymers, or cross-linked networks, depending on the polymerization conditions.

Quantitative Structure-Property Relationship (QSPR) models are a class of computational tools used to develop mathematical models that correlate the structural features of polymers with their macroscopic properties. These models can predict properties such as glass transition temperature (Tg), melting temperature (Tm), and mechanical strength based on the monomer structure and polymer architecture. For instance, a QSPR model could be developed to predict the Tg of poly(this compound) based on descriptors representing its molecular weight, branching density, and the presence of the carboxylic acid group.

Recent advances in computational power have enabled high-throughput molecular dynamics simulations to screen a large number of polymer structures and predict their thermophysical properties. This approach can be used to systematically study the effect of varying the polymer architecture of poly(this compound) on its properties. For example, simulations could compare the properties of linear versus branched polymers derived from this monomer.

A hypothetical study could generate a dataset of different poly(this compound) architectures and use MD simulations to calculate their properties. The results could be summarized in a table like the one below:

Table 1: Predicted Properties of Hypothetical Poly(this compound) Architectures

| Polymer Architecture | Molecular Weight (g/mol) | Predicted Radius of Gyration (Rg) (Å) | Predicted Glass Transition Temperature (Tg) (°C) |

|---|---|---|---|

| Linear | 50,000 | 55.2 | 110 |

| Branched (Low Density) | 50,000 | 48.5 | 125 |

| Branched (High Density) | 50,000 | 42.1 | 142 |

| Cross-linked Network | N/A | N/A | 180 |

This data, though hypothetical, illustrates how computational predictions can guide the design of polymers with specific thermal and conformational properties by controlling their architecture.

Materials Informatics and Machine Learning Approaches in Compound and Polymer Design

Materials informatics is an emerging field that leverages data-driven approaches, including machine learning (ML), to accelerate the discovery and design of new materials. This paradigm shift from traditional, trial-and-error methods to a data-centric approach is revolutionizing polymer science. For a compound like this compound and its potential polymers, materials informatics and ML offer powerful strategies for navigating the vast design space and identifying candidates with optimal properties.

The general workflow in applying ML to polymer design involves several key steps:

Data Acquisition: Gathering data from experiments, simulations, or existing databases.

Descriptor Generation: Translating the chemical structure of the polymer into a machine-readable format using molecular descriptors.

Model Training: Using an ML algorithm to learn the relationship between the descriptors and the target properties.

Prediction and Design: Employing the trained model to predict the properties of new, un-synthesized polymer candidates and to perform inverse design, where the model suggests structures that are likely to possess a desired set of properties.

Machine learning models can be used to predict a wide range of polymer properties, from fundamental characteristics like glass transition temperature and solubility to performance-related attributes such as mechanical strength and conductivity. For polymers of this compound, an ML model could be trained to predict properties based on features of the monomer and the polymerization process.

For example, a hypothetical dataset for training an ML model for poly(this compound) could include the following features and target properties:

Table 2: Hypothetical Dataset for Machine Learning Model Training

| Monomer Concentration (mol/L) | Initiator Concentration (mol/L) | Polymerization Temperature (°C) | Resulting Molecular Weight (g/mol) | Resulting Polydispersity Index (PDI) |

|---|---|---|---|---|

| 1.0 | 0.01 | 60 | 45,000 | 1.8 |

| 1.5 | 0.01 | 60 | 68,000 | 1.9 |

| 1.0 | 0.02 | 60 | 23,000 | 1.6 |

| 1.0 | 0.01 | 70 | 55,000 | 1.7 |

By training a regression model on such data, it would be possible to predict the molecular weight and PDI of the resulting polymer under different reaction conditions, thereby enabling better control over the synthesis process.

Furthermore, generative models, a class of ML algorithms, can be used for the inverse design of polymers. These models can learn the underlying patterns in a dataset of existing polymers and then generate new, hypothetical polymer structures that are predicted to have desirable properties. Physics-guided neural networks are also being developed to enhance the transferability of ML models, which is particularly important when experimental data is scarce. The integration of polymer physics principles into ML models can lead to more accurate and interpretable predictions.

The application of materials informatics and ML to the design of polymers based on this compound holds the potential to significantly accelerate the development of new materials with tailored functionalities for a wide range of applications.

Advanced Materials Science and Engineering Applications of 2,2 Diethenylheptanoic Acid Derived Polymers

Development of Functional Polymeric Materials

The development of functional polymeric materials hinges on the design of monomers that can impart specific chemical or physical properties to the final polymer. 2,2-Diethenylheptanoic acid is an exemplary specialty monomer that provides a platform for creating polymers with built-in functionality and the potential for post-polymerization modification.

Synthesis of Specialty Monomers for Polymer Functionalization

This compound serves as a specialty monomer due to its distinct reactive sites: two vinyl (ethenyl) groups and one carboxylic acid group. The vinyl groups are susceptible to addition polymerization, enabling the formation of a polymer backbone. sigmaaldrich.com The carboxylic acid, a versatile functional group, is generally stable during vinyl polymerization and remains available in the resulting polymer for subsequent chemical reactions. rsc.org

This structure allows for a "grafting-to" or post-polymerization modification approach, where the poly(this compound) backbone can be functionalized by reacting the pendant carboxylic acid groups. This process can attach various molecules, altering the polymer's properties such as solubility, biocompatibility, or chemical reactivity. polysciences.com For instance, amine-containing compounds can be coupled to the carboxylic acid groups to introduce basicity or positive charges. nih.gov This inherent functionality avoids the need for protective group chemistry, which is often required for other functional monomers during polymerization. rsc.org

The polymerization of diallyl monomers like this compound often proceeds via a cyclopolymerization mechanism. google.com This process involves an alternating sequence of intramolecular cyclization and intermolecular propagation, leading to the formation of linear polymers containing five- or six-membered rings as part of the main chain. google.com This ring structure enhances the thermal stability of the resulting polymer. google.com

Integration into High-Performance Polymers and Elastomers

The integration of this compound into polymer chains can yield materials with enhanced performance characteristics, particularly in the realm of elastomers. Elastomers are polymers that exhibit viscoelasticity and require a cross-linked network structure. The two vinyl groups of the monomer make it an effective cross-linking agent or a key component in network formation.

A prominent method for creating elastomers from this type of monomer is through thiol-ene chemistry. nih.govmdpi.com In this reaction, the vinyl groups of this compound react with multifunctional thiols (compounds with two or more -SH groups) in the presence of a photoinitiator and UV light. mdpi.com This "click" reaction is highly efficient and allows for the rapid formation of a uniform elastomer network under mild conditions. mdpi.commdpi.com The resulting cross-linked material combines the properties of the polymer backbone with the flexibility imparted by the thiol cross-linker. By carefully selecting the thiol comonomer, properties such as mechanical strength, hydrophilicity, and biodegradability can be precisely controlled. nih.gov

Below is a table illustrating how monomer selection in a thiol-ene reaction can influence elastomer properties.

Table 1: Influence of Thiol Monomer on Properties of Diallyl-Derived Thiol-Ene Elastomers This table presents hypothetical data based on established principles of thiol-ene polymer chemistry, demonstrating the tunability of elastomers derived from a monomer like this compound.

| Diallyl Monomer | Thiol Cross-linker | Resulting Elastomer Feature | Potential Application |

|---|---|---|---|

| This compound | 1,6-Hexanedithiol (HDT) | Hydrophobic, flexible | Industrial seals, coatings nih.gov |

| This compound | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | High cross-link density, rigid | High-performance composites nih.gov |

Hydrogels and Polymer Networks for Responsive Materials

Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water. nih.govmdpi.com The inclusion of this compound in a hydrogel formulation introduces functionality that can make the material responsive to environmental stimuli.

Design and Synthesis of Hydrogels from this compound Copolymers

Hydrogels can be synthesized by the free-radical copolymerization of this compound with other hydrophilic monomers in the presence of a cross-linking agent. mdpi.com The carboxylic acid groups (-COOH) along the polymer chain make the hydrogel sensitive to changes in pH. mdpi.com In acidic conditions (low pH), the -COOH groups are protonated and less hydrophilic, causing the hydrogel to shrink. In basic conditions (high pH), the groups deprotonate to form carboxylate ions (-COO⁻), leading to electrostatic repulsion between the chains and increased water absorption, causing the hydrogel to swell. mdpi.com

For example, a responsive hydrogel can be synthesized by copolymerizing this compound with a neutral, temperature-responsive monomer like N-isopropylacrylamide (NIPAAm). mdpi.com The resulting copolymer would exhibit dual responsiveness to both pH and temperature. The synthesis is typically carried out in an aqueous solution using a chemical initiator and a divinyl cross-linker, such as N,N'-methylenebisacrylamide, to form the network structure. ijpsonline.commdpi.com

Tunable Network Properties via Cross-linking Control

The macroscopic properties of a hydrogel, such as its swelling ratio, mechanical stiffness (modulus), and response time, are directly dependent on the microscopic structure of its polymer network. scielo.br Control over the cross-linking process is therefore essential for tuning these properties.

Several factors can be adjusted to control the network structure of hydrogels derived from this compound:

Cross-linker Concentration: Increasing the concentration of the cross-linking agent leads to a higher cross-link density. mdpi.com This results in a mechanically stronger but more brittle hydrogel with a lower equilibrium swelling capacity because the tightly linked chains cannot expand as much to accommodate water. scielo.br

The relationship between cross-linker concentration and hydrogel properties is summarized in the table below.

Table 2: Effect of Cross-linker Concentration on Hydrogel Properties This table presents expected trends for a hypothetical hydrogel series based on copolymers of this compound, illustrating the principle of tunable network properties.

| Sample ID | Cross-linker Concentration (mol%) | Equilibrium Swelling Ratio | Compressive Modulus (kPa) |

|---|---|---|---|

| H-1 | 0.5 | High | Low |

| H-2 | 1.0 | Medium | Medium |

| H-3 | 2.0 | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.